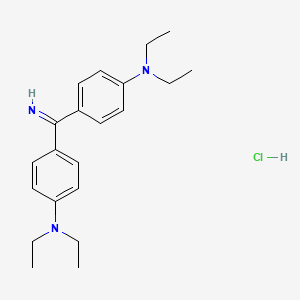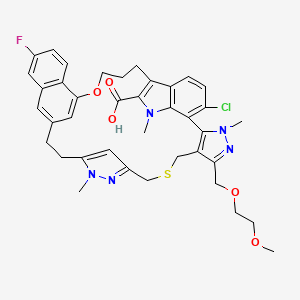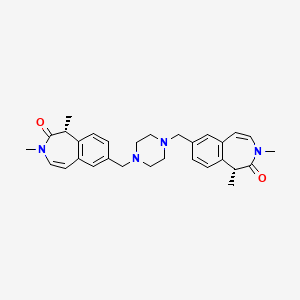
Bet-IN-17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It exhibits inhibitory potencies with pIC50 values of 7.8 for BET bromodomain 1 and 7.6 for BET bromodomain 2 . BET proteins are epigenetic readers that recognize acetylated lysine residues on histone tails, playing a crucial role in regulating gene expression. Bet-IN-17 is primarily used in scientific research for its potential therapeutic applications in cancer and other diseases.
Méthodes De Préparation
The synthesis of Bet-IN-17 involves multiple steps, typically starting with the preparation of key intermediates followed by their assembly into the final compound. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. industrial production methods often involve optimizing these synthetic routes for scalability, yield, and purity. The process may include steps such as condensation reactions, cyclization, and purification through chromatography .
Analyse Des Réactions Chimiques
Bet-IN-17 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its inhibitory activity.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, affecting its binding affinity to BET proteins.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Bet-IN-17 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of BET proteins and their role in gene regulation.
Biology: Employed in cellular assays to investigate the effects of BET inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored for its potential therapeutic applications in treating cancers, inflammatory diseases, and other conditions where BET proteins are implicated.
Industry: Utilized in drug discovery and development processes to identify and optimize new BET inhibitors.
Mécanisme D'action
Bet-IN-17 exerts its effects by binding to the bromodomains of BET proteins, displacing them from acetylated histone tails. This displacement disrupts the interaction between BET proteins and chromatin, leading to changes in gene expression. The primary molecular targets of this compound are the bromodomains of BET proteins, particularly bromodomain 1 and bromodomain 2. The pathways involved include the regulation of transcription factors and the modulation of super-enhancer regions in cancer cells .
Comparaison Avec Des Composés Similaires
Bet-IN-17 is compared with other BET inhibitors such as:
JQ1: A specific, reversible BET bromodomain inhibitor that targets BRD4 with high affinity.
ABBV-744: A BDII-selective BET bromodomain inhibitor used in research on inflammatory diseases, cancer, and AIDS.
dBET6: A selective and cell-permeable degrader of BET based on proteolysis-targeting chimeras (PROTACs).
This compound is unique in its pan-inhibitory activity, targeting multiple BET bromodomains with high potency. This broad-spectrum inhibition distinguishes it from more selective inhibitors like JQ1 and ABBV-744 .
Propriétés
Formule moléculaire |
C30H36N4O2 |
|---|---|
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
(1R)-7-[[4-[[(1R)-1,3-dimethyl-2-oxo-1H-3-benzazepin-7-yl]methyl]piperazin-1-yl]methyl]-1,3-dimethyl-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C30H36N4O2/c1-21-27-7-5-23(17-25(27)9-11-31(3)29(21)35)19-33-13-15-34(16-14-33)20-24-6-8-28-22(2)30(36)32(4)12-10-26(28)18-24/h5-12,17-18,21-22H,13-16,19-20H2,1-4H3/t21-,22-/m1/s1 |
Clé InChI |
OGOHNIGBBSGMEG-FGZHOGPDSA-N |
SMILES isomérique |
C[C@@H]1C2=C(C=CN(C1=O)C)C=C(C=C2)CN3CCN(CC3)CC4=CC5=C(C=C4)[C@H](C(=O)N(C=C5)C)C |
SMILES canonique |
CC1C2=C(C=CN(C1=O)C)C=C(C=C2)CN3CCN(CC3)CC4=CC5=C(C=C4)C(C(=O)N(C=C5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


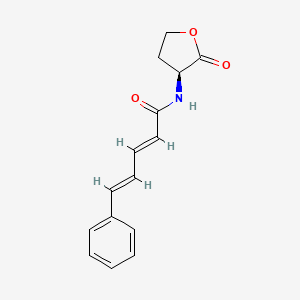
![2-[2-[[5-[[4-[(4-Fluorophenyl)methyl]-1-oxophthalazin-2-yl]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B12382440.png)
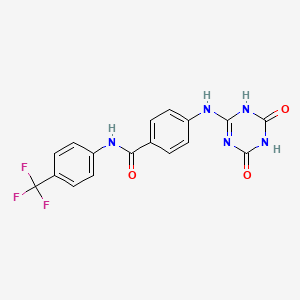
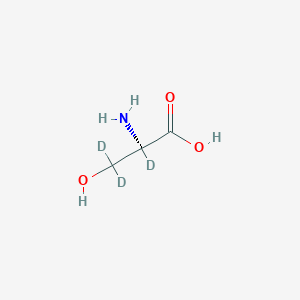
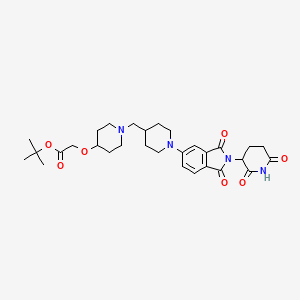
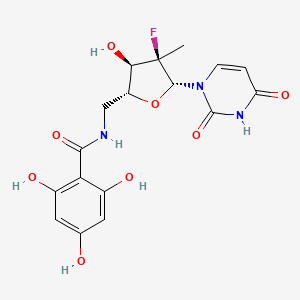
![disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12382472.png)
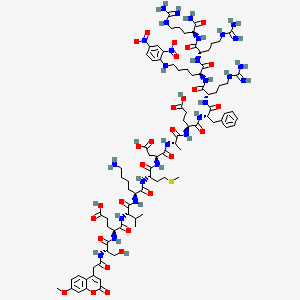
![4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide](/img/structure/B12382493.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)
